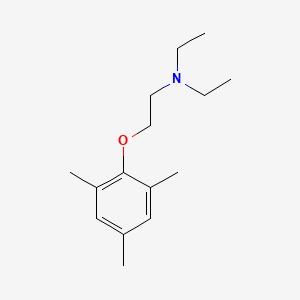

Triethylamine, 2-(mesityloxy)-

Description

Structure

3D Structure

Properties

CAS No. |

109513-19-1 |

|---|---|

Molecular Formula |

C15H25NO |

Molecular Weight |

235.36 g/mol |

IUPAC Name |

N,N-diethyl-2-(2,4,6-trimethylphenoxy)ethanamine |

InChI |

InChI=1S/C15H25NO/c1-6-16(7-2)8-9-17-15-13(4)10-12(3)11-14(15)5/h10-11H,6-9H2,1-5H3 |

InChI Key |

PXBXFMYMLDAWMU-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=C(C=C(C=C1C)C)C |

Canonical SMILES |

CCN(CC)CCOC1=C(C=C(C=C1C)C)C |

Other CAS No. |

109513-19-1 |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements

Strategies for the Construction of the Triethylamine (B128534), 2-(mesityloxy)- Scaffold

The fundamental structure of Triethylamine, 2-(mesityloxy)- consists of two key components: the bulky mesityloxy group and the flexible N,N-diethyl-2-aminoethoxy linker. The assembly of this scaffold can be approached by forming the ether linkage or by constructing the aminoethoxy chain.

The most common and direct method for introducing the mesityloxy group is through a Williamson-type ether synthesis. This strategy involves the reaction of a mesityl-based nucleophile with an appropriate electrophile containing the ethylamine (B1201723) backbone.

The process typically begins with the deprotonation of mesitol (2,4,6-trimethylphenol) using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding mesityloxide (B3055452) (phenoxide) anion. This highly reactive nucleophile is then reacted with an electrophile like 2-(diethylamino)ethyl chloride. The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), often under reflux conditions to drive the reaction to completion. semanticscholar.org This approach is widely used for synthesizing various aminoethoxy-aryl ethers. semanticscholar.org

A representative reaction scheme is as follows:

Step 1 (Deprotonation): Mesitol + Base → Mesityloxide anion

Step 2 (Nucleophilic Substitution): Mesityloxide anion + 2-(diethylamino)ethyl chloride → Triethylamine, 2-(mesityloxy)-

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

One primary method involves reacting a pre-formed phenoxide with a haloalkylamine. For instance, in the synthesis of new benzo[d]imidazo[2,1-b]thiazole derivatives, a key step is the reaction of a phenolic intermediate with various 2-chloroethylamine (B1212225) hydrochlorides (including N,N-diethyl, piperidino, and morpholino variants) in the presence of potassium carbonate in acetone. semanticscholar.org This method directly yields the desired aminoethoxy side chain attached to the aromatic core.

Another approach involves the synthesis of the aminoethoxy fragment itself, which can then be attached to other molecules. For example, the synthesis of certain pyrazolopyrimidines involves reacting 2-((3-fluoro-5-nitropyridin-2-yl)oxy)-N,N-dimethylethan-1-amine as a key intermediate, showcasing the construction of a similar dimethylaminoethoxy linkage. rsc.org

Exploration of Synthetic Routes for Triethylamine, 2-(mesityloxy)- Analogues and Functionalized Derivatives

The synthetic methodologies used to create the Triethylamine, 2-(mesityloxy)- scaffold are versatile and can be adapted to produce a wide range of analogues and functionalized derivatives. By substituting the starting materials, chemists can systematically modify the structure to explore structure-activity relationships or develop new materials.

Varying the Aryl Moiety: Instead of mesitol, other substituted phenols can be used. This allows for the introduction of different electronic and steric properties onto the aromatic ring. Syntheses of 6-arylated dopamine (B1211576) derivatives, for example, demonstrate the attachment of various aryl groups to a core structure. mdpi.com

Modifying the Amine Group: The diethylamine (B46881) portion of the molecule can be replaced with other secondary amines, such as dimethylamine, piperidine, or morpholine. This is demonstrated in the synthesis of a series of diaryl benzo[d]imidazo[2,1-b]thiazole compounds, where different aminoethoxy side chains were successfully synthesized. semanticscholar.org

Altering the Linker: The length and nature of the ethoxy linker can be changed. For instance, using 3-(diethylamino)propyl chloride instead of its ethyl counterpart would result in a longer, more flexible chain.

The synthesis of indole (B1671886) ethylamine derivatives provides another example of creating complex analogues, where a core structure is built upon through sequential transformations. mdpi.com These established routes for creating diverse molecular scaffolds highlight the potential for generating a large library of compounds related to Triethylamine, 2-(mesityloxy)-. mdpi.comnih.gov

Catalytic Considerations in the Synthesis of Triethylamine, 2-(mesityloxy)- and Related Compounds

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental profile of organic syntheses. In the preparation of Triethylamine, 2-(mesityloxy)-, catalytic strategies can be employed to improve reaction rates and yields.

Tertiary amines are frequently employed as catalysts in a variety of organic reactions, including etherifications. acs.orgdtu.dk Their catalytic activity often stems from their ability to act as nucleophilic catalysts or as bases. In some etherification reactions, particularly those involving epoxides, a tertiary amine can reversibly add to the epoxide ring, forming a highly basic quaternary ammonium (B1175870) salt that is the active catalytic species. academie-sciences.fr

In the context of Williamson ether synthesis, a tertiary amine like triethylamine can be used as a non-nucleophilic base to neutralize the acid generated during the reaction, thereby driving the equilibrium towards the product. mdpi.com Interestingly, since the product molecule, Triethylamine, 2-(mesityloxy)-, is itself a tertiary amine, it could potentially exhibit auto-catalytic behavior under certain reaction conditions, although this is highly dependent on the specific mechanism and substrates involved. Studies on the etherification of ortho-phosphoric acid have shown that the chemical structure and steric availability of tertiary amine catalysts, such as triethylamine and triethanolamine, significantly influence the reaction kinetics and product structure. mdpi.comresearchgate.net

The success of a synthetic protocol often hinges on the careful optimization of reaction parameters. For the synthesis of Triethylamine, 2-(mesityloxy)- and its analogues, several factors must be considered.

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, acetone, and THF are commonly used for Williamson ether synthesis as they effectively solvate the cation of the base (e.g., K⁺ or Na⁺) while leaving the phenoxide nucleophile relatively free to react. semanticscholar.orgmdpi.com

Base: The strength and type of base can influence the reaction rate. Stronger bases like NaH ensure complete deprotonation of the phenol, while weaker bases like K₂CO₃ are often sufficient and easier to handle. semanticscholar.org

Temperature: Many etherification reactions are performed at elevated temperatures (e.g., refluxing the solvent) to increase the reaction rate. semanticscholar.org However, the temperature must be controlled to prevent side reactions or decomposition of the products.

Catalyst: In some cases, a phase-transfer catalyst may be employed to facilitate the reaction between a water-soluble component and an organic-soluble component. Basic anion-exchange resins have also been developed as heterogeneous catalysts for etherification, offering advantages in terms of easy separation and catalyst recycling. academie-sciences.fr

The table below summarizes typical conditions used in the synthesis of compounds containing the N,N-dialkyl-2-aminoethoxy moiety, which are analogous to the synthesis of the target compound.

| Reaction Type | Substrates | Base/Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Phenolic Compound + 2-Chloroethylamine derivative | K₂CO₃ | Acetone | 60°C / Reflux | semanticscholar.org |

| Nucleophilic Substitution | Alcohol + MeONH₂·HCl | Triethylamine | Toluene | 110°C | mdpi.com |

| N-Boc Protection | Tryptamine + (Boc)₂O | Et₃N | THF | Room Temp | mdpi.com |

| Etherification | Sucrose + 1,2-Epoxydodecane | DABCO (tertiary amine) | Water | 90°C | academie-sciences.fr |

Purification Methodologies and Yield Optimization for Triethylamine, 2-(mesityloxy)-

The efficient synthesis of Triethylamine, 2-(mesityloxy)-, a sterically hindered ether and tertiary amine, relies on carefully optimized reaction conditions and robust purification protocols. While direct literature on the purification and yield optimization for this specific compound is not extensively detailed, established principles from the synthesis of analogous aryloxy-substituted tertiary amines and hindered ethers provide a strong foundation for developing effective methodologies. The primary synthetic route is anticipated to be a modified Williamson ether synthesis or a palladium-catalyzed O-arylation, both of which present unique challenges and opportunities for optimization.

Purification of the final product is critical to remove unreacted starting materials, byproducts, and catalysts. Given the compound's structure, a multi-step purification strategy is often necessary to achieve high purity. This typically involves a combination of extraction, chromatography, and crystallization or distillation.

Initial Workup and Extraction:

Following the synthesis, the crude reaction mixture is typically subjected to an aqueous workup. This involves partitioning the mixture between an organic solvent (such as ethyl acetate (B1210297), dichloromethane, or diethyl ether) and an aqueous phase. Acidic and basic washes are employed to remove ionic impurities. For instance, a dilute acid wash (e.g., 1 M HCl) can remove any unreacted triethylamine-containing starting materials or byproducts, while a basic wash (e.g., saturated NaHCO₃ solution) can neutralize any acidic residues. The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt like MgSO₄ or Na₂SO₄.

Chromatographic Purification:

Column chromatography is a principal technique for the purification of Triethylamine, 2-(mesityloxy)- from non-volatile impurities. The choice of stationary and mobile phases is crucial for achieving good separation.

Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase due to its versatility and effectiveness in separating compounds with varying polarities. Alumina can also be used, particularly for the purification of amines, and may offer different selectivity. google.com

Mobile Phase: A gradient of non-polar and polar solvents is typically employed. A common starting point is a mixture of hexane (B92381) or heptane (B126788) with an increasing proportion of a more polar solvent like ethyl acetate or diethyl ether. The inclusion of a small amount of a tertiary amine, such as triethylamine (e.g., 0.1-1%), in the eluent can be beneficial to prevent the tailing of the amine product on the acidic silica gel column. rsc.org

Preparative thin-layer chromatography (PTLC) can also be utilized for small-scale purification or for optimizing the solvent system for column chromatography. nih.gov

Crystallization and Distillation:

For solid products, recrystallization is an effective final purification step. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. Mixtures of solvents, such as ethanol/water or hexane/ethyl acetate, can be effective.

For liquid products, distillation under reduced pressure (vacuum distillation) can be employed to separate Triethylamine, 2-(mesityloxy)- from non-volatile impurities or solvents with significantly different boiling points. Given the expected high boiling point of this compound due to its molecular weight, vacuum distillation is necessary to prevent thermal decomposition.

Yield Optimization:

The optimization of the reaction yield for the synthesis of Triethylamine, 2-(mesityloxy)- focuses on several key parameters of the Williamson ether synthesis or related O-arylation reactions.

Choice of Base and Solvent: In the Williamson ether synthesis, the choice of base and solvent is paramount. A strong base is required to deprotonate the hydroxyl group of 2-(diethylamino)ethanol (B1670525). Sodium hydride (NaH) is a common and effective choice, typically used in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). openstax.org The use of milder bases like silver oxide (Ag₂O) can sometimes be advantageous, particularly for sensitive substrates. openstax.org The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

Leaving Group: The nature of the leaving group on the mesityl-containing reactant is also crucial. While mesityl chloride could be used, a more reactive leaving group such as a bromide, iodide, or a sulfonate ester (e.g., tosylate or mesylate) generally leads to higher yields and faster reaction rates in Sₙ2 reactions. masterorganicchemistry.com

Palladium-Catalyzed O-Arylation: As an alternative to the classical Williamson ether synthesis, palladium-catalyzed O-arylation of 2-(diethylamino)ethanol with a suitable mesityl halide or triflate can be considered. This method can sometimes offer milder reaction conditions and broader substrate scope. Optimization would involve screening various palladium catalysts (e.g., Pd/BaSO₄), ligands, and bases. royalsocietypublishing.orgresearchgate.net

Reaction Temperature and Time: The reaction temperature and duration are critical parameters that need to be optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of side products through elimination or decomposition. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Illustrative Data Tables for Optimization Studies:

The following tables represent hypothetical data from optimization studies for the synthesis of Triethylamine, 2-(mesityloxy)-, based on established principles for similar reactions.

Table 1: Optimization of Base and Solvent in Williamson Ether Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | THF | 65 | 12 | 75 |

| 2 | NaH | DMF | 65 | 8 | 82 |

| 3 | K₂CO₃ | Acetone | 56 | 24 | 45 |

| 4 | Cs₂CO₃ | Toluene | 110 | 12 | 68 |

| 5 | Ag₂O | DCM | 40 | 18 | 55 |

This interactive table illustrates the impact of different bases and solvents on the yield of the Williamson ether synthesis. Stronger bases in polar aprotic solvents tend to give higher yields.

Table 2: Optimization of Catalyst and Ligand for Palladium-Catalyzed O-Arylation

| Entry | Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 100 | 88 |

| 3 | Pd/C | None | NaOt-Bu | 80 | 50 |

| 4 | Pd/BaSO₄ | None | Triethanolamine | 90 | 78 |

| 5 | PdCl₂(dppf) | dppf | NaH | 80 | 72 |

This interactive table demonstrates the effect of different palladium catalysts and ligands on the O-arylation reaction yield. Buchwald-Hartwig type ligands like XPhos often lead to high yields.

By systematically optimizing these parameters and employing a rigorous purification strategy, Triethylamine, 2-(mesityloxy)- can be obtained in high yield and purity, suitable for its intended applications.

Mechanistic Investigations of Triethylamine, 2 Mesityloxy Reactivity and Catalysis

Electronic and Steric Influence of the Mesityloxy Group on Amine Basicity and Nucleophilicity

The basicity and nucleophilicity of an amine are governed by the availability of the nitrogen lone pair for donation to a proton (basicity) or an electrophilic atom (nucleophilicity). chemistryguru.com.sg In Triethylamine (B128534), 2-(mesityloxy)-, these properties are significantly modulated by the combined electronic and steric effects of the mesityloxy substituent.

Electronic Effects: The oxygen atom of the mesityloxy group exerts a -I (negative inductive) effect due to its high electronegativity, which tends to withdraw electron density from the ethyl chain and, subsequently, from the nitrogen atom. masterorganicchemistry.com This inductive withdrawal would be expected to decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to an unsubstituted alkylamine. masterorganicchemistry.comlibretexts.org Conversely, the oxygen atom also possesses lone pairs that can participate in resonance (+M or mesomeric effect) with the aromatic ring, though this effect does not directly extend to the amine nitrogen. The three methyl groups on the mesityl ring are electron-donating (+I effect), increasing the electron density of the aromatic system. askiitians.com

Steric Effects: The most dominant feature of the mesityloxy group is its significant steric bulk. The two ortho-methyl groups on the phenyl ring create a sterically hindered environment around the ether linkage. This bulkiness is transmitted through the ethyl chain to the triethylamine core, effectively shielding the nitrogen atom's lone pair. chemistryguru.com.sg Steric hindrance acts as a physical barrier that impedes the approach of electrophiles to the nitrogen atom. youtube.com

This has a differential impact on basicity versus nucleophilicity. Basicity, which involves the abstraction of a small proton, is generally less sensitive to steric hindrance than nucleophilicity, which requires attack at a larger, more sterically encumbered electrophilic center (like a carbon atom). masterorganicchemistry.commasterorganicchemistry.com Therefore, the bulky mesityloxy group is expected to suppress the nucleophilicity of the amine to a much greater extent than its basicity. This characteristic is the hallmark of non-nucleophilic bases, which are highly valuable in organic synthesis. libretexts.org

Table 1: Comparison of Basicity for Triethylamine and Related Amines

Elucidation of Reaction Pathways and Transition State Analysis in Catalytic Cycles

Understanding the precise role of Triethylamine, 2-(mesityloxy)- in a catalytic cycle requires a detailed mapping of the reaction pathway. This involves identifying all elementary steps, intermediates, and, most importantly, transition states. arxiv.org Modern computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for this purpose. cardiff.ac.uk

Methods like the Nudged Elastic Band (NEB) can be employed to determine the minimum energy path (MEP) between a reactant and a product, identifying the highest-energy structure along this path, which corresponds to the transition state. lidsen.com Subsequent frequency calculations on this optimized transition state structure confirm its identity by the presence of a single imaginary frequency, which represents the vibrational mode along the reaction coordinate. lidsen.com

For a hypothetical reaction catalyzed by Triethylamine, 2-(mesityloxy)-, such as a dehydrohalogenation, a computational analysis would involve:

Reactant Complex Formation: Modeling the initial interaction between the substrate (e.g., an alkyl halide) and the amine.

Transition State Search: Locating the transition state for the proton abstraction from the substrate by the amine. The geometry of this state would reveal the degree of bond-breaking (C-H) and bond-forming (N-H) at the rate-determining step.

Product Complex Formation: Characterizing the intermediate state where the protonated amine (triethyl-(2-(mesityloxy)ethyl)ammonium) forms an ion pair with the resulting anion.

Catalyst Regeneration: Modeling the dissociation of this ion pair to release the final product and regenerate the free amine.

The Gibbs free energy of activation (ΔG‡), calculated from the energy difference between the reactant complex and the transition state, determines the reaction rate. nih.gov By comparing the activation barriers for competing pathways (e.g., elimination vs. substitution), a quantitative prediction of the reaction's selectivity can be made. osti.gov While specific studies on Triethylamine, 2-(mesityloxy)- are not prevalent, these established computational methodologies are the standard approach for such mechanistic elucidations. arxiv.orgbath.ac.uk

Table 2: Conceptual Steps in Transition State Analysis

Understanding the Role of Triethylamine, 2-(mesityloxy)- as a Specialized Base in Organic Transformations

The structural features of Triethylamine, 2-(mesityloxy)- strongly suggest its utility as a specialized base, particularly a non-nucleophilic one. In many organic reactions, a base is required to deprotonate a substrate to facilitate a desired transformation, such as an elimination or condensation. ontosight.ai However, if the base is also a competent nucleophile, it can compete with the desired reaction by attacking an electrophilic center in the starting material, leading to unwanted side products. mdpi.com

Triethylamine itself is often used as a base for reactions like acylations and silylations, where it neutralizes the acidic byproduct (e.g., HCl). wikipedia.org However, its nucleophilicity can sometimes be problematic. mdpi.com By introducing the bulky 2-(mesityloxy)ethyl group, the nitrogen's nucleophilicity is expected to be significantly attenuated due to steric hindrance, as discussed in section 3.1. This makes the molecule a prime candidate for applications where high basicity is needed but nucleophilic attack must be suppressed.

A classic example is in elimination reactions. To favor an E2 elimination over a competing S_N2 substitution, a sterically hindered, non-nucleophilic base is often the reagent of choice. youtube.com Triethylamine, 2-(mesityloxy)- fits this profile, similar to established bases like Hünig's Base (diisopropylethylamine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Its role would be to selectively abstract a proton from a carbon atom beta to a leaving group, promoting the formation of an alkene without engaging in nucleophilic substitution at the carbon bearing the leaving group.

Examination of Triethylamine, 2-(mesityloxy)- as a Ligand in Metal-Catalyzed Processes

Tertiary amines are common ligands in coordination chemistry and metal-catalyzed reactions, using their nitrogen lone pair to coordinate to a metal center. researchgate.net The compound Triethylamine, 2-(mesityloxy)- possesses two potential coordination sites: the amine nitrogen and the ether oxygen. This raises the possibility of it acting as either a monodentate N-donor ligand or a bidentate N,O-chelating ligand.

As a monodentate N-donor, its coordination to a metal would be heavily influenced by the steric bulk of the mesityloxy group. This bulk could create a specific steric environment around the metal center, potentially influencing the selectivity of a catalytic reaction by controlling how substrates approach the active site. The steric demand of the ligand could also favor the formation of complexes with lower coordination numbers.

If it were to act as a bidentate N,O-ligand, it would form a seven-membered chelate ring with the metal center. The stability and preferred conformation of this ring would depend on the size and electronic properties of the metal ion. Such chelation could impart significant stability to the metal complex and restrict its geometry, which are key factors in catalyst design. While specific examples of Triethylamine, 2-(mesityloxy)- used as a ligand in published catalytic systems are scarce, its structural motifs are found in other contexts. For instance, mesityloxy-containing borane (B79455) complexes have been studied, and triethylamine is a well-known ligand and base in various metal-catalyzed processes, including reductions and oxidations. cardiff.ac.ukresearchgate.netmpg.de

Stereochemical Aspects and Control in Reactions Involving Triethylamine, 2-(mesityloxy)-

Achieving stereocontrol, particularly enantioselectivity, is a central goal in modern organic synthesis. This is often accomplished by using a chiral catalyst or reagent that can differentiate between enantiotopic faces or groups in a prochiral substrate. Chiral non-racemic amines are a cornerstone of this field, acting as chiral bases or as ligands in asymmetric metal catalysis. manchester.ac.uk

Triethylamine, 2-(mesityloxy)- in its standard form is an achiral molecule and therefore cannot induce enantioselectivity. Any reaction where it is used as a base or ligand would be expected to produce a racemic mixture of products if a new stereocenter is formed from a prochiral starting material.

However, it is conceivable to create a chiral version of this molecule. For instance, introducing a stereocenter on one of the ethyl groups (e.g., on the carbon alpha to the nitrogen) would render the entire molecule chiral. Such a chiral derivative could then be explored as a catalyst for stereoselective transformations. In a role as a chiral base, it could be used for enantioselective deprotonation. As a chiral ligand for a transition metal, it could form a chiral catalytic complex capable of inducing high enantiomeric excess in a variety of reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The combination of a defined stereocenter with the molecule's inherent steric bulk could lead to a highly effective asymmetric catalyst. manchester.ac.uk

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For "Triethylamine, 2-(mesityloxy)-", both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous signal assignment and structural verification.

The ¹H NMR spectrum of "Triethylamine, 2-(mesityloxy)-" is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Aromatic Protons: The mesityl group contains two aromatic protons which would appear as a singlet in the aromatic region (typically δ 6.5-7.0 ppm) due to their symmetrical substitution pattern.

Methyl Protons on the Aromatic Ring: The three methyl groups on the mesityl ring are not chemically equivalent. The two ortho-methyl groups are equivalent to each other and would produce a single signal, while the para-methyl group would produce a separate signal. These would appear as sharp singlets in the upfield region of the aromatic spectrum (typically δ 2.2-2.5 ppm).

Ethyl Group Protons: The two ethyl groups attached to the nitrogen atom are equivalent. The methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would appear as a triplet due to coupling with the adjacent methylene protons.

Ethoxy Bridge Protons: The two methylene groups of the ethoxy bridge (-O-CH₂-CH₂-N-) are not equivalent and would each give rise to a distinct signal, likely complex multiplets due to coupling with each other and with the adjacent nitrogen and ethyl groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Aromatic Carbons: The mesityl ring would show distinct signals for the substituted and unsubstituted carbon atoms. The carbon atoms bearing the methyl groups and the oxygen atom would have different chemical shifts from the unsubstituted aromatic carbons.

Methyl Carbons: The ortho and para methyl carbons of the mesityl group would have characteristic signals in the upfield region.

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl groups would each produce a distinct signal.

Ethoxy Bridge Carbons: The two methylene carbons of the ethoxy bridge would also be distinct.

Predicted ¹H and ¹³C NMR Data Table

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H | ~6.8 (s, 2H) | ~129 |

| ortho-Ar-CH₃ | ~2.2 (s, 6H) | ~17 |

| para-Ar-CH₃ | ~2.3 (s, 3H) | ~21 |

| Ar-C-O | - | ~154 |

| Ar-C-CH₃ (ortho) | - | ~130 |

| Ar-C-CH₃ (para) | - | ~136 |

| Ar-CH | - | ~129 |

| -O-CH₂- | ~4.0 (t) | ~67 |

| -CH₂-N(Et)₂ | ~2.8 (t) | ~52 |

| -N(CH₂CH₃)₂ | ~2.6 (q) | ~48 |

| -N(CH₂CH₃)₂ | ~1.1 (t) | ~12 |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "Triethylamine, 2-(mesityloxy)-", COSY would show correlations between the methylene protons of the ethyl groups and their corresponding methyl protons, as well as between the two methylene groups of the ethoxy bridge. cardiff.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signal would correlate with the aromatic CH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly useful for connecting different parts of the molecule. For example, HMBC would show a correlation between the ortho-methyl protons and the oxygen-bearing aromatic carbon, and between the ethoxy bridge protons and the carbons of the ethyl groups on the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. cardiff.ac.uk For instance, NOESY could show correlations between the protons of the ortho-methyl groups and the protons of the adjacent ethoxy methylene group, providing information about the rotational orientation around the aryl-oxygen bond.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. The exact mass of "Triethylamine, 2-(mesityloxy)-" is 235.1936 g/mol . isuct.runih.gov HRMS can confirm this exact mass, which in turn verifies the elemental formula of C₁₅H₂₅NO, distinguishing it from other compounds with the same nominal mass. spectrabase.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. libretexts.org For "Triethylamine, 2-(mesityloxy)-", several key fragmentation pathways can be predicted:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. researchgate.net This would result in the loss of an ethyl radical to form a stable iminium ion.

Ether Cleavage: Cleavage of the ether bond can occur, leading to the formation of a mesityloxy radical and a diethylaminoethyl cation, or a mesityl cation and a 2-(diethylamino)ethoxy radical.

Benzylic-type Cleavage: Although not a true benzylic position, the bond between the oxygen and the aromatic ring can cleave, leading to the formation of a mesityl cation.

Loss of Small Molecules: Fragmentation can also involve the loss of small, stable neutral molecules like ethene.

Predicted Major Fragments in the Mass Spectrum of Triethylamine (B128534), 2-(mesityloxy)-

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

| 235 | [C₁₅H₂₅NO]⁺ | Molecular Ion |

| 206 | [C₁₃H₂₀NO]⁺ | Loss of an ethyl radical (C₂H₅) |

| 135 | [C₉H₁₁O]⁺ | Cleavage of the C-O ether bond |

| 121 | [C₉H₁₃]⁺ | Mesityl cation |

| 100 | [C₆H₁₄N]⁺ | Diethylaminoethyl cation |

| 86 | [C₅H₁₂N]⁺ | Iminium ion from alpha-cleavage |

| 72 | [C₄H₁₀N]⁺ | Further fragmentation of the diethylamino group |

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that is particularly useful for the analysis of large biomolecules, but it can also be applied to smaller organic molecules. For a compound like "Triethylamine, 2-(mesityloxy)-", MALDI could offer advantages in situations where traditional electron ionization might cause excessive fragmentation, making the molecular ion difficult to observe.

Recent advancements in MALDI, such as MALDI-2, which is a post-ionization technique, can enhance the sensitivity and reduce matrix-related interferences. This could be particularly beneficial for detecting low-abundance analytes or for obtaining cleaner spectra. While there are no specific reports on the MALDI analysis of "Triethylamine, 2-(mesityloxy)-", the application of such enhanced techniques could potentially reveal more detailed information about its ionization behavior and any potential in-source decay or fragmentation processes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are unique to specific bonds and molecular substructures.

For Triethylamine, 2-(mesityloxy)- , the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups. The triethylamine portion of the molecule would be identifiable by C-N stretching vibrations, typically observed in the 1250-1020 cm⁻¹ region for aliphatic amines. ciac.jl.cn The absence of N-H stretching bands in the 3300-3500 cm⁻¹ range would confirm its tertiary amine nature. ciac.jl.cn The mesityloxy group, a substituted aromatic ether, would present several characteristic vibrations. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region, and the prominent C-O-C stretching of the ether linkage. Aromatic ethers typically show a strong C-O-C asymmetric stretch between 1300 and 1200 cm⁻¹. nih.gov

The table below summarizes the expected vibrational frequencies for the key functional groups in Triethylamine, 2-(mesityloxy)- .

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aliphatic C-H | Stretching | 2970-2850 | IR, Raman |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| C-N (aliphatic amine) | Stretching | 1250-1020 | IR |

| C=C (aromatic) | Stretching | 1600-1450 | IR, Raman |

| C-O-C (aromatic ether) | Asymmetric Stretching | 1300-1200 | IR |

This table presents generalized expected vibrational frequencies and may vary for the specific molecule.

Molecular interactions, such as hydrogen bonding, can also be inferred from vibrational spectra. While Triethylamine, 2-(mesityloxy)- itself cannot act as a hydrogen bond donor, its nitrogen atom can act as a hydrogen bond acceptor. In the presence of protic substances, a shift in the vibrational frequencies of the C-N and adjacent bonds might be observed.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be elucidated.

Obtaining a suitable single crystal of Triethylamine, 2-(mesityloxy)- or one of its salts would be a critical step for X-ray diffraction analysis. The process involves growing a crystal of sufficient size and quality, which can be a challenging endeavor. If successful, the resulting crystallographic data would provide an unambiguous determination of its molecular structure, including the conformation of the flexible ethyl groups and the orientation of the mesityloxy substituent.

In the absence of a crystal structure for the parent compound, the analysis of its salts, for instance, with a suitable acid, can be highly informative. The crystal structures of triethylamine salts often reveal intricate hydrogen bonding networks and other intermolecular interactions. scirp.orgvulcanchem.comsielc.com For example, the formation of a salt with a carboxylic acid would likely involve proton transfer to the nitrogen atom of the triethylamine moiety, creating a triethylammonium (B8662869) cation.

The crystal packing of a molecule is governed by a delicate balance of intermolecular forces. In the solid state, molecules of Triethylamine, 2-(mesityloxy)- would arrange themselves to maximize favorable interactions and minimize repulsion. A detailed analysis of the crystal structure would reveal the nature and geometry of these interactions.

Intermolecular interactions likely to be observed include:

Van der Waals forces: These ubiquitous, non-specific attractive forces would be present between all atoms.

π-π stacking: The aromatic mesityl rings could engage in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

C-H···π interactions: Hydrogen atoms from the ethyl or methyl groups could interact with the electron-rich π-system of the mesityl ring of an adjacent molecule.

Intramolecular interactions could also influence the conformation of the molecule within the crystal. These might include steric hindrance between the bulky triethylamine and mesityloxy groups, which would dictate the preferred rotational angles around the C-O and C-N bonds. The analysis of crystal structures of related compounds containing mesityloxy groups has shown the importance of various short-range interactions in stabilizing the crystal lattice. nist.gov

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or other impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for this purpose.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, Triethylamine, 2-(mesityloxy)- is likely amenable to GC analysis. A common challenge in the GC analysis of amines is peak tailing due to their basicity and interaction with silanol (B1196071) groups on the column. Therefore, the use of a base-deactivated column or derivatization of the amine might be necessary to achieve good peak shape and resolution. vulcanchem.com For instance, a method for the determination of fatty alkyl dimethyl tertiary amines by GC has been established using a specific capillary column and temperature programming. GC coupled with a mass spectrometer (GC-MS) would provide not only retention time data for purity assessment but also mass spectral data for the identification of any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the analysis of Triethylamine, 2-(mesityloxy)- , a reversed-phase HPLC method would likely be employed. A C18 or a phenyl-based column could be suitable stationary phases. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. Due to the basic nature of the triethylamine moiety, the addition of a tailing suppressor, such as a small amount of an amine modifier like triethylamine itself, to the mobile phase might be required to obtain symmetrical peaks. HPLC coupled with a UV detector would be effective for quantification, as the mesityloxy group provides a chromophore that absorbs UV light. For more detailed characterization of impurities, HPLC coupled with a mass spectrometer (HPLC-MS) would be the method of choice.

The following table outlines potential chromatographic conditions for the analysis of Triethylamine, 2-(mesityloxy)- .

| Technique | Column Type | Mobile/Carrier Gas | Detector |

| GC | Base-deactivated capillary column (e.g., DB-5ms) | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| HPLC | Reversed-phase C18 or Phenyl | Acetonitrile/Water with amine modifier | UV or Mass Spectrometer (MS) |

This table provides hypothetical conditions and would require optimization for the specific compound.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanics (QM) forms the theoretical foundation for understanding molecular structures and their interactions at the atomic level. steeronresearch.com By solving the Schrödinger equation for a given molecule, QM methods can elucidate a wide range of electronic and energetic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a variety of applications. rsc.org For Triethylamine (B128534), 2-(mesityloxy)-, DFT calculations can be employed to determine its optimal three-dimensional geometry, electronic properties, and spectroscopic signatures.

Studies on related molecules, such as the reaction between dichloroethylene carbonate and triethylamine, have successfully used DFT to elucidate complex reaction mechanisms and identify rate-determining steps. rsc.org A similar approach for Triethylamine, 2-(mesityloxy)- would involve calculating the energies of reactants, transition states, and products for potential reactions, thereby mapping out the most favorable reaction pathways.

Key properties that can be determined using DFT include:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.

Spectroscopic Data: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Reaction Energetics: Determining the activation energies and reaction enthalpies for chemical transformations.

Table 1: Illustrative DFT-Calculated Properties for Triethylamine, 2-(mesityloxy)-

This table presents typical properties that would be generated from a DFT calculation (e.g., using B3LYP/6-31G basis set). The values are representative examples and not published experimental or calculated data.*

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity. |

| C-N Bond Length (diethylamino) | 1.47 Å | Provides insight into the structural framework. |

| C-O-C Bond Angle (ether) | 118° | Defines the geometry around the ether linkage. |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. steeronresearch.com This technique is invaluable for exploring the conformational landscape of flexible molecules like Triethylamine, 2-(mesityloxy)- and understanding how the surrounding environment, particularly solvents, influences its structure and dynamics.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom. Studies on related compounds like trimethylamine-N-oxide (TMAO) in aqueous solutions have used MD to investigate hydration properties and the effect of solute concentration on the structure of the surrounding water molecules. researchgate.net A similar MD study on Triethylamine, 2-(mesityloxy)- could reveal:

Conformational Preferences: Identifying the most stable spatial arrangements of the molecule's flexible side chains.

Solvation Structure: Characterizing how solvent molecules (e.g., water) arrange around the solute and the nature of solute-solvent interactions.

Transport Properties: Simulating properties like diffusion coefficients in various media.

Table 2: Representative Parameters for an MD Simulation of Triethylamine, 2-(mesityloxy)- in Water

This table outlines typical parameters for setting up an MD simulation. It does not represent data from a specific study.

| Parameter | Example Value/Setting | Purpose |

| Force Field | GROMOS96 / AMBER | Defines the potential energy function for interatomic interactions. |

| Solvent Model | SPC/E or TIP3P | Represents water molecules in the simulation box. |

| System Size | ~5000 atoms | Includes the solute and a sufficient number of solvent molecules. |

| Simulation Time | 100 ns | The duration over which the molecular trajectories are calculated. |

| Temperature | 298 K (25 °C) | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run (for NPT ensemble). |

In Silico Prediction of Reactivity, Selectivity, and Mechanistic Insights

In silico methods leverage computational power to predict how a molecule will behave in a chemical reaction. compchem.nl By analyzing the electronic structure and energy surfaces calculated through QM methods, researchers can gain deep insights into reaction mechanisms, reactivity, and selectivity. anu.edu.aursc.org

For Triethylamine, 2-(mesityloxy)-, these studies could predict its most likely sites for nucleophilic or electrophilic attack by examining properties such as electrostatic potential maps and frontier molecular orbitals. DFT calculations have been effectively used to explore the mechanisms of reactions catalyzed by related amines, such as the Baylis-Hillman reaction catalyzed by trimethylamine. These computational approaches can distinguish between different possible reaction pathways by comparing their activation barriers, thereby identifying the most kinetically favorable route.

Computational Approaches for Molecular Recognition and Intermolecular Interactions

Understanding how a molecule interacts with other molecules is fundamental to chemistry. Computational methods can characterize and quantify the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern molecular recognition.

Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density distribution to identify and characterize intermolecular interactions. For Triethylamine, 2-(mesityloxy)-, computational studies could model its interaction with potential binding partners, such as biological receptors or other chemical species. By calculating the binding energy and analyzing the specific intermolecular contacts, researchers can predict the strength and nature of the molecular association. This information is critical for applications ranging from materials science to rational drug design.

Contributions to Supramolecular Chemistry and Advanced Materials Science

Molecular Recognition Phenomena Involving Triethylamine (B128534), 2-(mesityloxy)- Scaffolds

Molecular recognition is a fundamental process in supramolecular chemistry, relying on specific non-covalent interactions between a host and a guest molecule. plos.orgd-nb.info The structure of Triethylamine, 2-(mesityloxy)- possesses key features that are integral to such recognition events. The tertiary amine group provides a basic site capable of forming hydrogen bonds or participating in acid-base interactions, while the bulky mesityl group introduces significant steric influence and potential for π-π stacking interactions.

While specific studies detailing molecular recognition events involving Triethylamine, 2-(mesityloxy)- as a primary host are not extensively documented, its structural components allow for informed predictions. The basic nitrogen atom can act as a hydrogen bond acceptor, allowing it to selectively bind with complementary hydrogen bond donor molecules. Furthermore, the combination of the hydrophilic amine and the lipophilic mesityl group imparts an amphiphilic character, which could be exploited for recognition at interfaces or in biphasic systems. The parent compound, triethylamine, is known to induce structural transformations in cocrystals through vapor-phase interactions, a process driven by molecular recognition and reaction. nih.gov This suggests that derivatives like Triethylamine, 2-(mesityloxy)- could exhibit tailored recognition properties, with the mesityloxy group modulating the steric and electronic environment of the amine, thus influencing its binding selectivity.

Design of Self-Assembled Systems and Ordered Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, a cornerstone of nanotechnology and materials science. The amphiphilic nature of Triethylamine, 2-(mesityloxy)-, arising from its polar amine head and nonpolar aromatic tail, makes it a potential building block for self-assembled systems such as micelles, vesicles, or monolayers.

In the context of more complex systems, the role of the parent compound, triethylamine, is instructive. It has been used as a base to trigger the self-assembly of metallo-peptide nanoparticles by deprotonating carboxylic acid groups on polyproline helices, thereby enabling metal ion coordination and the formation of ordered nanostructures. chemrxiv.org This demonstrates how a tertiary amine can play a crucial role in controlling the assembly process. It is plausible that Triethylamine, 2-(mesityloxy)- could perform a similar function, with the added steric bulk of the mesityloxy group potentially influencing the packing and morphology of the resulting assemblies, leading to different and potentially novel ordered architectures.

Role as a Structural Component or Modulator in Coordination Polymers and Metallogels

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, resulting in extended one-, two-, or three-dimensional networks. rsc.orgnih.gov These materials have applications in areas such as catalysis, gas storage, and luminescence. While research has explored a vast range of ligands for constructing coordination polymers, including flexible and rigid N-donor ligands and various carboxylates, the specific incorporation of Triethylamine, 2-(mesityloxy)- as a primary ligand is not yet a focus of extensive research. nih.govmdpi.comrsc.orgmdpi.com

However, its structure suggests a potential role as a modulator or a capping agent in the formation of such materials. The tertiary amine could coordinate to a metal center, but the significant steric hindrance from the adjacent mesityloxy group would likely prevent it from acting as a simple bridging ligand. Instead, it could be used to control the dimensionality of a growing coordination network, blocking certain coordination sites on a metal ion to favor the formation of lower-dimensional structures (e.g., chains or layers) over 3D frameworks. Its role would be to modulate the final architecture rather than being a repeating structural component.

Integration into Polymer Synthesis and as an Additive in Material Formulations

The utility of Triethylamine, 2-(mesityloxy)- extends to polymer science, where it can be considered for roles as both a catalyst and a functional additive. ontosight.ai Its parent compound, triethylamine, is widely employed as a catalyst in the formation of polyurethanes, epoxy resins, and polycarbonates. wikipedia.orgatamanchemicals.comrsc.org It functions as a base catalyst, facilitating condensation and polymerization reactions. For instance, both triethylamine and its salt, triethylamine hydrochloride, have been shown to be effective catalysts for the melt polymerization of carbonate monomers like trimethylene carbonate. rsc.org

Given this precedent, Triethylamine, 2-(mesityloxy)- is also a candidate for catalytic applications in polymer synthesis. The presence of the bulky mesityloxy group adjacent to the basic amine center would likely modulate its catalytic activity compared to triethylamine. This steric hindrance could affect the rate of polymerization and potentially influence the stereochemistry or regiochemistry of the resulting polymer chains. As an additive, its amphiphilic properties could be beneficial in material formulations, for example, acting as a dispersant or compatibilizer in polymer blends. In the analysis of polymers, triethylamine is often used as a component of the mobile phase in size exclusion chromatography (SEC) to prevent interactions between the polymer and the column packing material, ensuring accurate molecular weight determination. nih.gov

| Polymerization System | Catalyst | Monomer | Key Finding |

| Melt Polymerization | Triethylamine (TEA) / Triethylamine Hydrochloride (TEA·HCl) | Trimethylene Carbonate (TMC) | TEA and TEA·HCl catalyze the melt polymerization of TMC at temperatures between 85-110 °C, with high monomer conversions achieved faster than with conventional catalysts like stannous octoate. rsc.org |

| Block Copolymer Synthesis | - | Styrene, Butyl Acrylate | Triethylamine is used as part of the solvent system (chloroform/isopropanol/triethylamine) for SEC analysis during a multi-step RAFT polymerization. nih.gov |

Applications in Ion-Interaction Chromatography due to Amphiphilic Properties

Ion-interaction chromatography, a variation of reverse-phase liquid chromatography (RPLC), utilizes mobile phase additives to facilitate the separation of ionic and ionizable compounds. technologynetworks.com Triethylamine is a classic example of such an additive, valued for its ability to improve the peak shape of basic analytes and to act as an ion-pairing reagent. wikipedia.orgatamanchemicals.compharmagrowthhub.com

The mechanism of action for triethylamine in RPLC is twofold. Firstly, it acts as a "silanol blocker." The silica-based stationary phases used in RPLC have residual acidic silanol (B1196071) groups (Si-OH) that can cause undesirable electrostatic interactions with basic analytes, leading to peak tailing. The basic triethylamine, when protonated in an acidic mobile phase, forms triethylammonium (B8662869) cations that interact with and mask these silanol groups, preventing them from interfering with the separation. pharmagrowthhub.comchromatographyonline.com Secondly, it can function as an ion-pairing reagent. The triethylammonium cations can adsorb onto the nonpolar stationary phase via their ethyl groups. This creates a positively charged surface that can retain anionic analytes through electrostatic attraction, a technique particularly useful for separating molecules like carboxylic and sulfonic acids. pharmagrowthhub.comdiva-portal.org

Triethylamine, 2-(mesityloxy)-, as a derivative, inherently possesses the necessary amphiphilic properties for this application. It features the basic tertiary amine "head" and a significantly larger, more hydrophobic "tail" due to the mesityloxy group. This structure would allow it to function similarly to triethylamine in ion-interaction chromatography. The bulky, nonpolar mesityl group could lead to a stronger or different type of interaction with the C8 or C18 stationary phase, potentially offering altered selectivity for the separation of anionic analytes compared to the smaller triethylamine. Its effectiveness as a silanol-masking agent would also be influenced by the steric bulk around the nitrogen atom.

| Chromatographic Role | Mechanism | Target Analytes |

| Silanol Blocker | The protonated amine cation masks active silanol sites on the silica (B1680970) stationary phase, reducing peak tailing. pharmagrowthhub.comchromatographyonline.com | Basic compounds (e.g., other amines) |

| Ion-Pairing Reagent | Adsorbs to the nonpolar stationary phase, creating a positive surface charge that retains anionic analytes. technologynetworks.compharmagrowthhub.com | Acidic compounds (e.g., carboxylates, oligonucleotides) |

Advanced Studies of Triethylamine, 2 Mesityloxy Derivatives in Chemical Biology

Design and Synthesis of Chemically Modified Triethylamine (B128534), 2-(mesityloxy)- Analogues

The rational design and synthesis of analogues of Triethylamine, 2-(mesityloxy)- are pivotal for probing their biological functions and establishing structure-activity relationships (SAR). The synthetic strategies employed often leverage the reactivity of the tertiary amine and the aromatic ring, allowing for a diverse range of chemical modifications.

A general approach to synthesizing such analogues involves the reaction of a suitably substituted mesityl alcohol with a 2-halo-N,N-diethylamine or a related electrophile. The use of a strong base, such as sodium hydride, facilitates the formation of the aryloxy ether bond. Subsequent modifications can be introduced to either the mesityl ring or the triethylamine side chain.

For instance, electrophilic aromatic substitution on the mesityl ring, guided by the activating effect of the ether oxygen and the methyl groups, can introduce functionalities like nitro or halo groups. These groups can then serve as handles for further synthetic transformations, such as reduction to an amine or cross-coupling reactions, respectively.

The triethylamine portion of the molecule can also be modified. For example, quaternization of the tertiary amine with various alkyl or benzyl (B1604629) halides can yield a library of quaternary ammonium (B1175870) salts. These charged derivatives may exhibit altered solubility and biological target interactions compared to the parent tertiary amine.

While specific synthetic details for a wide range of "Triethylamine, 2-(mesityloxy)-" analogues are not extensively documented in publicly available literature, the principles of organic synthesis allow for the rational design of numerous derivatives. The following table provides a hypothetical overview of potential modifications and the synthetic strategies that could be employed.

| Modification Site | Type of Modification | Potential Synthetic Strategy | Purpose of Modification |

| Mesityl Ring | Nitration | Treatment with nitric acid and sulfuric acid | Introduce a group for further functionalization (e.g., reduction to an amine) |

| Mesityl Ring | Halogenation | Reaction with N-bromosuccinimide or N-chlorosuccinimide | Introduce a handle for cross-coupling reactions |

| Triethylamine Moiety | Quaternization | Reaction with alkyl halides | Modulate solubility and introduce a positive charge |

| Ethyl Chain | Hydroxylation | Oxidation of a precursor with a double bond | Introduce a polar group to alter pharmacokinetic properties |

It is important to note that the synthesis of 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e] researchgate.netnih.govarkat-usa.orgoxazaphosphinine 2-oxides has been achieved through the reaction of 4-bromo-2-[(4-chlorophenylamino)methyl]phenol with aryl phosphorodichloridates in the presence of triethylamine. arkat-usa.orgresearchgate.net This highlights the utility of triethylamine and its derivatives as bases in the synthesis of complex heterocyclic systems.

Exploration of their Utility as Molecular Probes and Chemical Tools for Biological Systems

The structural features of Triethylamine, 2-(mesityloxy)- derivatives make them attractive candidates for development as molecular probes. nih.gov A molecular probe is a small molecule that can be used to study biological systems, for example, by binding to a specific target or by reporting on the local environment through changes in its photophysical properties. rsc.org

The aryloxy moiety of these compounds can be designed to be fluorescent, allowing for their use in fluorescence microscopy and other bioimaging applications. nih.govmdpi.comdiva-portal.orgrsc.org For instance, replacing the mesityl group with a fluorophore like a coumarin, fluorescein, or rhodamine could yield fluorescent probes. The triethylamine portion could then serve as a vector to direct the probe to specific subcellular locations or to interact with particular biological targets.

Furthermore, the introduction of specific reactive groups can transform these molecules into activity-based probes (ABPs). ABPs are designed to covalently label a specific class of enzymes, providing a powerful tool for enzyme profiling and inhibitor screening. For example, the incorporation of a Michael acceptor or a strained ring system could allow for the covalent modification of nucleophilic residues in the active sites of certain enzymes.

The design of such probes requires a careful balance between reactivity and selectivity. The probe must be sufficiently reactive to label its target but not so reactive that it nonspecifically modifies other biomolecules. The steric bulk of the mesityl group in the parent compound could be exploited to enhance selectivity by restricting access to the reactive center.

While there are no specific reports on "Triethylamine, 2-(mesityloxy)-" derivatives as molecular probes, the broader class of 2-(aryloxy)ethylamine derivatives has been explored in this context. For example, polyhalogenated phenoxyacetic acid derivatives have been used as probes to study the selectivity of aldo-keto reductase enzymes. nih.gov These studies demonstrate the principle of using substituted aryloxy compounds to probe the active sites of enzymes.

The potential applications of Triethylamine, 2-(mesityloxy)- based molecular probes are vast and could include:

Visualizing the distribution and dynamics of specific enzymes or receptors in living cells.

Identifying novel drug targets through activity-based protein profiling.

Screening for inhibitors of enzymes involved in disease.

The development of such tools from the Triethylamine, 2-(mesityloxy)- scaffold would represent a significant contribution to the field of chemical biology.

Role as Chemical Precursors in the Synthesis of Pharmacologically Relevant Scaffolds

Derivatives of Triethylamine, 2-(mesityloxy)- can serve as valuable chemical precursors for the synthesis of more complex molecules with potential pharmacological activity. The inherent chemical functionalities of this scaffold provide multiple points for elaboration into diverse and biologically relevant structures.

For example, the ether linkage is a common feature in many approved drugs and clinical candidates. By strategically modifying the mesityl and triethylamine portions of the molecule, it is possible to generate libraries of compounds with diverse pharmacological profiles. The synthesis of novel 2-phenoxybenzamides with antiplasmodial activity, where triethylamine was used as a base, showcases how related structures can be elaborated into potent therapeutic agents. mdpi.comresearchgate.net

The following table presents examples of pharmacologically relevant scaffolds that could potentially be synthesized from Triethylamine, 2-(mesityloxy)- or its close analogues, along with their associated biological activities.

| Pharmacological Scaffold | Potential Biological Activity | Synthetic Connection to Triethylamine, 2-(mesityloxy)- | Reference |

| Quinazoline (B50416) Derivatives | Anticancer, Antihypertensive | The triethylamine moiety can act as a base in cyclization reactions to form the quinazoline ring system. arabjchem.orgacs.org | arabjchem.orgacs.org |

| Pyrazole (B372694) Derivatives | Anti-inflammatory, Antidepressant | The aryloxy portion can be incorporated into pyrazole synthesis through multi-step reaction sequences. mdpi.com | mdpi.com |

| 2-Aminothiazole Derivatives | Anticancer | The phenoxyacetamide linkage, related to the aryloxyethylamine structure, is found in some thiazole-based anticancer agents. lp.edu.ua | lp.edu.ua |

| Bis-thiazole Derivatives | Antibacterial | Triethylamine is used as a base in the synthesis of bis-thiazole scaffolds linked by 2-phenoxy-N-arylacetamide groups. acs.org | acs.org |

The development of selective ligands for biological targets is a fundamental goal of chemical biology and drug discovery. The Triethylamine, 2-(mesityloxy)- scaffold can be systematically modified to generate ligands with high affinity and selectivity for a variety of proteins, including enzymes, receptors, and ion channels.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel ligands. fu-berlin.de In this strategy, small, low-complexity molecules (fragments) that bind to a target protein are identified and then elaborated or combined to create more potent and selective ligands. The "Triethylamine, 2-(mesityloxy)-" molecule itself can be considered a combination of two fragments: a mesityloxy group and a diethylaminoethyl group.

By synthesizing a library of analogues where each of these fragments is varied, it is possible to probe the binding pockets of target proteins and identify key interactions. For example, a series of compounds with different substituents on the aromatic ring could be synthesized to explore the hydrophobic and electronic requirements of a binding site. Similarly, variations in the length and branching of the amine side chain could be used to optimize interactions with another part of the binding pocket.

Research on aryloxyethylamine derivatives has demonstrated their potential as neuroprotective agents, indicating their interaction with targets in the central nervous system. nih.gov Furthermore, the synthesis of 2-(aryloxyacetyl)cyclohexane-1,3-diones as herbicides, which inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase, highlights the utility of the aryloxy scaffold in designing enzyme inhibitors. acs.org These examples underscore the potential of the broader class of aryloxyalkylamine derivatives as a source of novel ligands for diverse biological targets.

The systematic exploration of the chemical space around the Triethylamine, 2-(mesityloxy)- scaffold holds significant promise for the discovery of new chemical probes and drug leads.

Future Research Directions and Interdisciplinary Perspectives

Development of Green and Sustainable Synthetic Methodologies for Triethylamine (B128534), 2-(mesityloxy)-

The traditional synthesis of complex amines and aryl ethers often relies on methods that are resource-intensive and generate considerable waste. Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to "Triethylamine, 2-(mesityloxy)-." This involves a holistic approach to minimizing the environmental impact of the synthesis process, from the choice of starting materials to the final purification steps. Key areas of focus will include the use of renewable feedstocks, the selection of environmentally benign solvents, the development of highly efficient catalytic systems, and the minimization of energy consumption.

One promising direction is the application of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, thereby reducing the need for protecting groups and harsh reagents. Another avenue is the exploration of mechanochemistry, where mechanical force is used to drive chemical reactions, often in the absence of bulk solvents. Furthermore, the development of catalytic systems based on earth-abundant metals, as alternatives to precious metal catalysts, will be crucial for enhancing the sustainability of the synthesis.

A comparative analysis of potential green synthetic routes is presented in the table below, highlighting the advantages of these modern approaches over traditional methods.

| Parameter | Traditional Synthesis (e.g., Ullmann Condensation) | Potential Green Synthesis |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP) | Supercritical CO2, water, bio-derived solvents (e.g., Cyrene) |

| Catalyst | Stoichiometric copper reagents | Catalytic amounts of earth-abundant metals (e.g., copper, iron) or enzymatic catalysts |

| Energy Input | High temperatures (150-200 °C) | Lower temperatures, microwave irradiation, or mechanochemical activation |

| Atom Economy | Moderate, with formation of stoichiometric byproducts | High, with minimal byproduct formation |

| Waste Generation | Significant solvent and inorganic salt waste | Reduced solvent waste, recyclable catalysts |

Advanced Characterization Beyond Traditional Techniques for Enhanced Understanding

A comprehensive understanding of the structure, dynamics, and reactivity of "Triethylamine, 2-(mesityloxy)-" necessitates the application of advanced characterization techniques that go beyond routine spectroscopic methods like ¹H and ¹³C NMR and mass spectrometry. The steric hindrance around the nitrogen atom and the rotational dynamics of the mesityl group present interesting challenges and opportunities for in-depth analysis.

Future research could employ two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), to elucidate the through-space correlations between the protons of the mesityl group and the ethyl groups of the triethylamine moiety, providing insights into the molecule's preferred conformation in solution. Solid-state NMR would also be invaluable for characterizing the compound in its crystalline form, revealing details about packing and intermolecular interactions.

Furthermore, techniques like X-ray crystallography will be essential for an unambiguous determination of the solid-state structure, providing precise bond lengths, angles, and conformational details that are critical for understanding its properties. The application of in-situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy for reaction monitoring), could provide real-time kinetic and mechanistic data during its synthesis or catalytic application.

Predictive Modeling and Data-Driven Discovery in Triethylamine, 2-(mesityloxy)- Research

Computational chemistry and data-driven approaches are poised to play a pivotal role in accelerating research into "Triethylamine, 2-(mesityloxy)-." Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, from its molecular geometry and vibrational frequencies to its electronic structure and reactivity. Such calculations can help rationalize experimental observations and guide the design of new experiments. For instance, DFT can be used to model the transition states of reactions involving "Triethylamine, 2-(mesityloxy)-," providing insights into reaction mechanisms and predicting the effects of substituents on reactivity.

Moreover, the burgeoning field of machine learning offers exciting possibilities for data-driven discovery. By training machine learning models on existing data from related compounds, it may be possible to predict the properties and potential applications of "Triethylamine, 2-(mesityloxy)-" and its derivatives. This could involve quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to correlate molecular features with specific outcomes, such as catalytic activity or material properties.

The following table illustrates the potential application of predictive modeling in this research area.

| Modeling Technique | Predicted Property | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reaction mechanisms | Rationalize reactivity, guide catalyst design |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects | Understand solution behavior, predict transport properties |

| Machine Learning (e.g., QSAR/QSPR) | Catalytic activity, material properties | Accelerate discovery of new applications, prioritize synthetic targets |

Integration with Flow Chemistry and Automated Synthesis for Scalability

For "Triethylamine, 2-(mesityloxy)-" to be utilized in any practical application, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in this regard. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling better control over reaction conditions and improving safety, particularly for highly exothermic or fast reactions.

The integration of flow chemistry with automated synthesis platforms can lead to a high degree of process control and optimization. An automated system could systematically vary reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry to rapidly identify the optimal conditions for the synthesis of "Triethylamine, 2-(mesityloxy)-." This approach not only accelerates process development but also facilitates the on-demand production of the compound with high purity and reproducibility. High-throughput experimentation, enabled by automated platforms, can screen a large number of catalysts and reaction conditions in a short period, further expediting the discovery of optimal synthetic routes.

Expanding the Scope of Catalytic and Materials Innovation through Structure-Property Relationships

The unique combination of a sterically hindered amine and an aryl ether in "Triethylamine, 2-(mesityloxy)-" suggests a range of potential applications in catalysis and materials science. The bulky mesityl group could influence the selectivity of catalytic reactions by controlling access to a catalytic site. The triethylamine moiety itself can act as a base or a nucleophile, and its properties will be modulated by the adjacent bulky group.

Future research should focus on systematically exploring the structure-property relationships of "Triethylamine, 2-(mesityloxy)-" and its derivatives. This would involve synthesizing a library of related compounds with variations in the substitution pattern of the aryl ring or the nature of the amine and evaluating their performance in different applications. For instance, these compounds could be investigated as non-nucleophilic bases in organic synthesis, as ligands for transition metal catalysts, or as building blocks for functional polymers. The insights gained from these studies would enable the rational design of new catalysts and materials with tailored properties. Potential areas of application could include frustrated Lewis pair chemistry, where the steric bulk prevents the amine from forming a classical adduct with a Lewis acid, leading to unique reactivity.

Q & A

Q. What are the recommended methods for synthesizing 2-(mesityloxy)triethylamine, and how does the choice of base influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, mesityl chloride derivatives may react with triethylamine in the presence of a deprotonating agent. Triethylamine itself can act as a base to neutralize HCl byproducts. Reaction efficiency depends on the base’s steric hindrance and basicity. For instance, triethylamine (pKa ~10.75) is effective in deprotonating intermediates, but bulkier bases like DBU may improve selectivity in multi-step reactions .

- Key Parameters :

- Solvent polarity (e.g., THF vs. DMF).

- Temperature (room temperature vs. reflux).

- Stoichiometry of base relative to reactants.

Q. How can researchers characterize the purity and structure of 2-(mesityloxy)triethylamine using analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the mesityloxy group’s aromatic protons (δ 6.7–7.0 ppm) and triethylamine’s ethyl signals (δ 1.0–1.3 ppm for CH, δ 2.5–3.0 ppm for CH) .

- HPLC : Employ reverse-phase chromatography with a C18 column. Adjust mobile-phase pH using triethylamine and o-phosphoric acid to minimize peak tailing for basic analytes .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What are the critical safety considerations when handling 2-(mesityloxy)triethylamine in laboratory settings?

- Methodological Answer :